molecular formula C18H21NO3S B13412596 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate

3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate

Cat. No.: B13412596
M. Wt: 331.4 g/mol
InChI Key: MMCVWKUPUHXNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benz[e]indolium core, which is a fused ring system containing both benzene and indole moieties. The sulfonate group attached to the propane chain enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate typically involves the alkylation of 1,1,2-trimethyl-1H-benz[e]indole with a suitable sulfonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include alkyl halides and sulfonate esters, with the reaction often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonate esters, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The sulfonate group enhances its solubility and facilitates its transport within biological systems, making it an effective tool for research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium: Similar in structure but with a different alkyl chain length.

    1,2,3,3-Tetramethyl-3H-indolium iodide: Contains additional methyl groups and an iodide counterion.

    1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide: Features a propenyl group instead of a sulfonate.

Uniqueness

The uniqueness of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate lies in its specific structural features, such as the combination of the benz[e]indolium core with the sulfonate group. This combination imparts unique solubility, reactivity, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C18H21NO3S/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)19(13)11-6-12-23(20,21)22/h4-5,7-10H,6,11-12H2,1-3H3

InChI Key

MMCVWKUPUHXNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.